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Compound of Interest

Compound Name: BMS-737

Cat. No.: B15136041

This guide provides a detailed comparison of the efficacy, mechanism of action, and available
experimental data for two investigational drugs, BMS-737 and seviteronel. The information is
intended for researchers, scientists, and professionals in the field of drug development to
facilitate an objective evaluation of these compounds.

Mechanism of Action

Both BMS-737 and seviteronel target androgen biosynthesis, a critical pathway in the
progression of certain cancers, notably prostate and breast cancer. However, they exhibit
distinct selectivity profiles.

BMS-737 is a potent, non-steroidal, reversible inhibitor of CYP17 lyase.[1] It demonstrates an
11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1] This selectivity is crucial as it
aims to reduce androgen production while minimizing the impact on mineralocorticoid and
glucocorticoid levels, potentially leading to a better safety profile.[1]

Seviteronel is an orally bioavailable selective inhibitor of CYP17 lyase and also functions as an
androgen receptor (AR) antagonist.[2][3] It is approximately 10-fold more selective for CYP17
lyase over CYP17 17-a hydroxylase inhibition. Its dual mechanism of action allows it to both
suppress androgen production and directly block the androgen receptor, including both wild-
type and mutated forms.[2]

Below is a diagram illustrating the signaling pathway targeted by both compounds.
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Caption: Inhibition of Androgen Synthesis and Signaling by BMS-737 and Seviteronel.
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Efficacy Data

Direct head-to-head clinical trials comparing BMS-737 and seviteronel have not been

identified. The following tables summarize the available efficacy data from preclinical and

clinical studies for each compound.

] i Preclinical)

Study Type Model Dosage Key Findings Reference
83% reduction in
testosterone
levels. No
significant impact
Cynomolgus .
PK/PD Study Not Specified on [1]
Monkeys

mineralocorticoid
and
glucocorticoid

levels.

Seviteronel Efficacy Data (Preclinical & Clinical)

Preclinical Data
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Study Type Model Key Findings Reference
MCF7 (ER+/low AR), Inhibited estrogen-
H16N2 (AR-/PR-/low stimulated
) ER), Tamoxifen- proliferation and cell
In vitro i o [4]
resistant MCF7, MDA-  growth with higher
MB-453 (ER-/AR+) potency/efficacy than
cells enzalutamide.
_ _ Inhibited tumor growth
Tamoxifen-resistant ) )
) and increased survival
In vivo MCF7 mouse [4]
compared to
xenograft )
enzalutamide.
Significant reduction
in tumor volume and
) AR+ TNBC xenograft delayed tumor
In vivo ) o [5]1[6]
model doubling and tripling

times when combined

with radiation.

Clinical Data (Phase I/11)
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o Key Efficacy
Indication Phase Dosage Reference
Results
At the RP2D, 4
of 7 subjects
Estrogen .
achieved at least
Receptor- . '
- a clinical benefit
positive (ER+) or 450 mg QD
) ) rate at 16 weeks [718]
Triple-Negative (RP2D)
(CBR16). No
Breast Cancer o
objective tumor
(TNBC)
responses were
reported.
No dose-limiting
toxicities (DLTS)
were observed
i through 750 mg
Castration- )
. once daily.
Resistant 600, 750, 900
| Secondary 9]
Prostate Cancer mg QD o
objectives
(CRPC) )
included
assessment of
PSA and tumor
response.
Metastatic Study terminated
Castration- early due to
Resistant 450 mg BID or toxicity. One
I [10][11]

Prostate Cancer
(MCRPC) post-
enzalutamide

600/750 mg QD

patient (6%) had
a significant PSA
decline.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used in key studies for seviteronel.

Detailed protocols for BMS-737 are not publicly available beyond the general description of the

study.
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Seviteronel Phase | Study in Women with Breast Cancer
(NCT02580448)

o Study Design: This was an open-label, dose-de-escalation Phase | clinical trial.[7][8]

» Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast
cancer.[8]

o Treatment: Seviteronel was administered orally once daily in 28-day cycles at de-escalating
doses of 750 mg, 600 mg, and 450 mg.[7][8]

o Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD)
of once-daily seviteronel.[8]

e Secondary Objectives: To describe the pharmacokinetics and initial clinical activity, including
the clinical benefit rate at 16 and 24 weeks.[8]

Seviteronel In Vivo Xenograft Study

¢ Animal Model: MDA-MB-453 (AR+ TNBC) cells were injected into CB17-SCID mice.[6]
o Treatment Initiation: Treatment began when tumors reached approximately 80 mm3.[6]

» Drug Administration: Seviteronel (dose not specified in the abstract) was administered one
day before the start of radiation treatment and continued after the completion of six fractions
of radiation.[6]

o Outcome Measures: Tumor volume was measured to assess treatment efficacy.[6]

The following diagram illustrates a general experimental workflow for evaluating the efficacy of
a targeted cancer therapy.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

General Experimental Workflow for Efficacy Evaluation
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Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.
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Summary and Conclusion

Both BMS-737 and seviteronel are promising therapeutic agents targeting the androgen
synthesis pathway. Seviteronel has a dual mechanism of action, inhibiting both CYP17 lyase
and the androgen receptor, and has undergone more extensive clinical investigation in breast
and prostate cancers.[2][8][9][10][11][12] Preclinical data suggest seviteronel may have
superior potency compared to enzalutamide in certain breast cancer models.[4] However, a
Phase Il trial in mMCRPC was terminated early due to toxicity, highlighting the need for careful
dose and schedule optimization.[10][11]

BMS-737, with its high selectivity for CYP17 lyase, shows potential for a favorable safety profile
by minimizing off-target effects on corticosteroid synthesis.[1] The preclinical data in
cynomolgus monkeys demonstrated a significant reduction in testosterone levels, supporting its
intended pharmacological effect.[1]

Currently, a direct comparison of the efficacy of BMS-737 and seviteronel is challenging due to
the different stages of their development and the lack of head-to-head studies. Further clinical
development of BMS-737 is required to fully assess its therapeutic potential and to allow for a
more direct comparison with seviteronel and other agents in this class. Researchers and
clinicians will need to consider the distinct mechanisms of action and the available safety and
efficacy data when evaluating the potential application of these compounds in specific patient
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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